Fmoc-Gly-Gly-Gly-Gly

Overview

Description

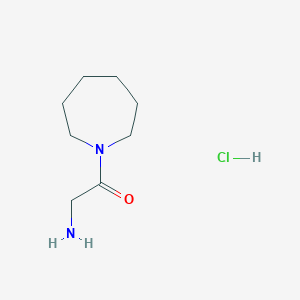

N-[(9H-Fluoren-9-yl)methoxy]carbonyl-glycylglycylglycylglycine, commonly known as Fmoc-Gly-Gly-Gly-Gly, is a peptide derivative used extensively in peptide synthesis. This compound is characterized by the presence of four glycine residues and an Fmoc (fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .

Mechanism of Action

Target of Action

The primary target of Fmoc-Gly-Gly-Gly-Gly is the amine group . The compound, also known as Fluorenylmethyloxycarbonyl protecting group (Fmoc) , is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

This compound acts by protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

Its cleavage from the synthesized peptide is rapid, with the fmoc group having an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amine groups . This protection allows for the selective addition of other amino acids or compounds during peptide synthesis .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile group, it requires a basic environment for its removal . The choice of base, typically piperidine, can also influence the efficacy of the Fmoc group’s removal .

Biochemical Analysis

Biochemical Properties

Fmoc-Gly-Gly-Gly-Gly plays a significant role in biochemical reactions, particularly in the construction of antibody-drug conjugates (ADCs) and bioconjugation processes. The compound acts as a lysosomally cleavable linker, facilitating the targeted delivery of therapeutic agents to specific cells. It interacts with various enzymes, proteins, and biomolecules, including lysosomal enzymes that cleave the Fmoc group, releasing the active drug . This interaction is crucial for the stability and efficacy of ADCs in targeted cancer therapy.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a cleavable linker in ADCs allows for the precise delivery of drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted approach can lead to changes in cell signaling pathways, resulting in apoptosis or cell cycle arrest in cancer cells. Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. Upon internalization by target cells, lysosomal enzymes cleave the Fmoc group, releasing the active drug . This process involves specific binding interactions with lysosomal enzymes, leading to the hydrolysis of the peptide bond and the subsequent release of the therapeutic agent. The released drug can then exert its effects by inhibiting or activating specific enzymes, altering gene expression, and inducing apoptosis in target cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes . Studies have shown that this compound remains stable under physiological conditions, but its degradation can be accelerated in acidic environments, such as lysosomes. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the compound demonstrating sustained efficacy in targeted drug delivery over extended periods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Gly-Gly-Gly-Gly is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is introduced by reacting the amine group of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis proceeds through repeated cycles of deprotection and coupling, with piperidine commonly used to remove the Fmoc group .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-Gly-Gly undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Cleavage: Detachment of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major products formed from these reactions are peptides with the desired sequence and free amine groups after deprotection .

Scientific Research Applications

Fmoc-Gly-Gly-Gly-Gly has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of bioconjugates and antibody-drug conjugates (ADCs).

Comparison with Similar Compounds

Similar Compounds

Fmoc-Gly-Gly-OH: Contains two glycine residues and is used in similar applications.

Fmoc-Gly-OH: Contains a single glycine residue and is used in peptide synthesis.

Uniqueness

Fmoc-Gly-Gly-Gly-Gly is unique due to the presence of four glycine residues, which provides flexibility and reduces steric hindrance during peptide synthesis. This makes it particularly useful in the synthesis of long and complex peptides .

Properties

IUPAC Name |

2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXACLWNQEOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678761 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001202-16-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

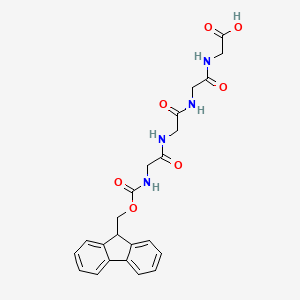

Q1: What is the significance of Fmoc-Gly-Gly-Gly-Gly in the synthesis of Bivalirudin?

A1: this compound represents a tetrapeptide building block protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. In the synthesis of Bivalirudin, a potent anticoagulant peptide, this protected tetrapeptide plays a crucial role. [] The research abstract describes a novel solid-phase and liquid-phase combined method for synthesizing Bivalirudin. In this method, this compound is first reacted with a specific compound (referred to as "Formula V" in the abstract) to initiate the sequential addition of amino acids. This stepwise approach ultimately leads to the complete Bivalirudin peptide sequence. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

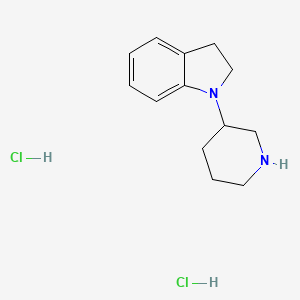

![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)

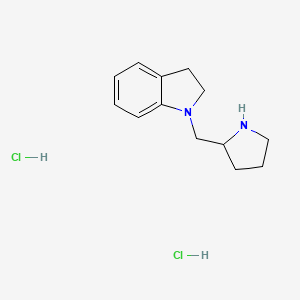

![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)

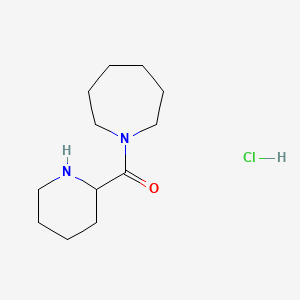

![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

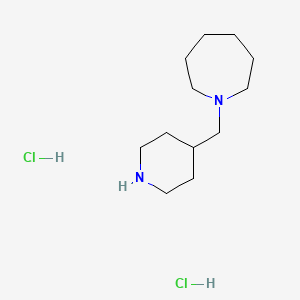

![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)

![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)